molecular formula C14H14F3N3O3S B2474261 N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797289-43-0

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2474261
CAS No.: 1797289-43-0
M. Wt: 361.34
InChI Key: IHINZTJUTSLBQL-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their structural versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • 5-methyl-6-oxopyrimidine

    • 4-(trifluoromethyl)benzenesulfonyl chloride

    • Ethylenediamine

  • Synthesis Process

    • Step 1: : The synthesis begins with the preparation of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethanol by reacting 5-methyl-6-oxopyrimidine with ethylene oxide under acidic conditions.

    • Step 2: : The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like pyridine to yield N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide.

Industrial Production Methods

  • The industrial preparation involves similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Common techniques such as recrystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions when exposed to strong oxidizing agents.

  • Reduction: : Reduction reactions can be induced using hydride donors like lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic ring and pyrimidine moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of corresponding amines.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of other complex molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its sulfonamide group.

Medicine

  • Pharmaceuticals: : Potential application in drug development for its bioactive properties.

Industry

  • Material Science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

  • The compound interacts with specific proteins and enzymes, primarily targeting the active sites and disrupting normal cellular functions. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-methyl-4-oxo-4,5-dihydropyrimidin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

  • N-(2-(5-methyl-6-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

  • The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability compared to other similar compounds, making it unique in its class.

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Properties

IUPAC Name

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-10-8-18-9-20(13(10)21)7-6-19-24(22,23)12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHINZTJUTSLBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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